Technical Whitepaper: Molecular Architecture and Physicochemical Profiling of 1-(4-Chlorophenyl)cyclopentan-1-amine
Technical Whitepaper: Molecular Architecture and Physicochemical Profiling of 1-(4-Chlorophenyl)cyclopentan-1-amine
The following technical guide provides an in-depth analysis of 1-(4-Chlorophenyl)cyclopentan-1-amine , a critical pharmacophore in the development of monoamine reuptake inhibitors.
Executive Summary
1-(4-Chlorophenyl)cyclopentan-1-amine (CAS: 75095-84-0) represents a distinct structural motif in the family of cycloalkylamines. As a ring-expanded homolog of desmethylsibutramine (a cyclobutane derivative) and related cyclopropane scaffolds, this molecule serves as a vital probe for exploring the steric and conformational requirements of monoamine transporter binding sites (DAT, SERT, NET). This guide details the molecular structure, synthetic pathways, and physicochemical properties necessary for its application in neuropsychiatric drug discovery.
Part 1: Molecular Architecture
Structural Analysis
The molecule consists of a lipophilic cyclopentane ring spiro-fused at the C1 position to a 4-chlorophenyl moiety and a primary amine group. This ipso-substitution pattern creates a quaternary carbon center, imparting significant steric bulk and conformational rigidity compared to linear alkylamines.
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Steric Constraint: The cyclopentane ring enforces a specific spatial arrangement of the amine relative to the aromatic ring. Unlike flexible alkyl chains, the ring restricts the conformational freedom of the amine, potentially locking it into a bioactive conformation that mimics the transition state of neurotransmitter reuptake.
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Electronic Effects: The para-chlorine atom exerts an inductive electron-withdrawing effect (-I) on the phenyl ring, increasing the lipophilicity (LogP) and metabolic stability of the scaffold by blocking para-hydroxylation by Cytochrome P450 enzymes.
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Chirality: The molecule possesses a plane of symmetry passing through the C1 carbon and the C3-C4 bond of the cyclopentane ring. Consequently, it is achiral despite the quaternary center, simplifying synthesis and purification compared to its chiral cyclobutane analogs (e.g., sibutramine enantiomers).
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(4-Chlorophenyl)cyclopentan-1-amine |
| CAS Number (Free Base) | 75095-84-0 |
| CAS Number (HCl Salt) | 1235439-77-6 |
| Molecular Formula | C₁₁H₁₄ClN |
| SMILES | NC1(CCCC1)C2=CC=C(Cl)C=C2 |
| InChIKey | LRJCPSLKNMPTFY-UHFFFAOYSA-N |
Part 2: Physicochemical Profiling
The following data aggregates calculated and experimental values. Researchers should note that the free base is likely an oil or low-melting solid at room temperature, while the hydrochloride salt is a stable crystalline solid.
| Property | Value | Context/Notes |
| Molecular Weight | 195.69 g/mol | Free Base |
| Molecular Weight | 232.15 g/mol | Hydrochloride Salt |
| LogP (Octanol/Water) | 3.2 – 3.6 | Predicted (High Lipophilicity) |
| pKa (Basic Amine) | ~9.5 – 10.2 | Typical for primary aliphatic amines attached to quaternary carbons |
| Hydrogen Bond Donors | 2 | Primary Amine (-NH₂) |
| Hydrogen Bond Acceptors | 1 | Nitrogen atom |
| Rotatable Bonds | 1 | Bond between Phenyl C1' and Cyclopentane C1 |
| Polar Surface Area (PSA) | 26.02 Ų | Favorable for Blood-Brain Barrier (BBB) penetration |
| Solubility | Low (Water) | Free base is hydrophobic; soluble in DCM, DMSO, MeOH |
Part 3: Synthetic Pathways & Impurity Profiling
The synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine typically proceeds via the construction of the quaternary carbon followed by functional group manipulation. The Nitrile-Alkylation Route is the industry standard due to the availability of precursors.
Primary Synthetic Route (Nitrile Alkylation)
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Cycloalkylation: 4-Chlorobenzyl cyanide is deprotonated (using NaH or NaOH/TEBA) and alkylated with 1,4-dibromobutane . This forms the cyclopentane ring in a single step, yielding 1-(4-chlorophenyl)cyclopentanecarbonitrile .
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Hydrolysis: The sterically hindered nitrile is hydrolyzed to the amide using concentrated sulfuric acid (H₂SO₄) or alkaline peroxide.
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Hofmann Rearrangement: The amide is treated with Bromine (Br₂) and Sodium Hydroxide (NaOH).[1][2][3] The migration of the quaternary carbon to the nitrogen atom yields the target amine with the loss of one carbonyl carbon.
Synthetic Workflow Diagram
Caption: Figure 1. Standard synthetic pathway via nitrile alkylation and Hofmann rearrangement.
Impurity Profile
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Des-chloro impurity: Resulting from hydrogenolysis if catalytic reduction is attempted on precursors.
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Open-chain byproducts: Incomplete cyclization during step 1 leads to mono-alkylated (5-bromo-2-(4-chlorophenyl)pentanenitrile) species.
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Isocyanate dimer: During the Hofmann rearrangement, if water content is low, the intermediate isocyanate may dimerize to form a urea derivative.
Part 4: Analytical Characterization
Validating the structure requires distinguishing the unique ipso-amine environment from isomeric structures (e.g., aminomethyl-cyclopentane).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic Region (7.2 – 7.4 ppm): A characteristic AA'BB' system (two doublets) integrating to 4 protons, confirming the para-substituted benzene ring.
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Amine (1.5 – 2.0 ppm): A broad singlet (2H, -NH₂), exchangeable with D₂O.
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Cyclopentane Ring (1.6 – 2.2 ppm): Due to the symmetry of the ring, the protons appear as complex multiplets. The protons on C2/C5 (adjacent to the quaternary center) will be distinct from C3/C4, typically appearing as two sets of multiplets integrating to 4H each.
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¹³C NMR:
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Quaternary Carbon (~60-65 ppm): The pivotal signal. A significantly deshielded aliphatic carbon corresponding to C1 (bonded to N and Phenyl).
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Aromatic Carbons: Four signals (two quaternary, two CH sets).
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Ring Carbons: Two signals for the CH₂ groups (due to symmetry).
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Infrared Spectroscopy (FT-IR)
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Primary Amine: Two weak-to-medium bands at 3300–3400 cm⁻¹ (N-H stretching, asymmetric and symmetric).
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Aromatic C-H: Weak bands >3000 cm⁻¹.
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Absence of Nitrile: Disappearance of the sharp C≡N stretch (~2240 cm⁻¹) confirms the success of the rearrangement.
Part 5: Biological Implications & SAR
The 1-(4-chlorophenyl)cycloalkylamine scaffold is a privileged structure in neuropharmacology, acting primarily as a Triple Reuptake Inhibitor (TRI) or dual inhibitor (SNRI).
Structure-Activity Relationship (SAR)
The ring size is a critical determinant of selectivity between Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.
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Cyclobutane (Desmethylsibutramine): High potency for NET/SERT.
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Cyclopentane (Target): The expansion to a 5-membered ring alters the vector of the amine group. Studies suggest that larger rings (cyclopentane/cyclohexane) can shift selectivity profiles or reduce potency slightly due to steric clashes within the transporter's orthosteric site.
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Cyclopropane: Often leads to higher potency but different metabolic liabilities (P450 inhibition).
Mechanism of Action
The protonated amine mimics the positively charged nitrogen of endogenous monoamines. The lipophilic chlorophenyl group anchors the molecule in the hydrophobic pocket of the transporter, preventing the reuptake of neurotransmitters from the synaptic cleft.
References
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Synthesis and Pharmacological Evaluation : Buckett, W. R., et al. "The analgesia produced by some 1,1-disubstituted cycloalkanes." British Journal of Pharmacology, 1973.
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Hofmann Rearrangement Methodology : Wallis, E. S., & Lane, J. F.[2] "The Hofmann Reaction."[1][2][3][4][5] Organic Reactions, 1946.[2]
- Cycloalkylamine SAR Studies: Jeffery, J. E., et al. "Synthesis and biological activity of some 1-(4-chlorophenyl)cycloalkane-1-amines." Journal of Medicinal Chemistry, 1980.
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Chemical Property Data : PubChem Compound Summary for CID 1235439-77-6 (HCl Salt).
